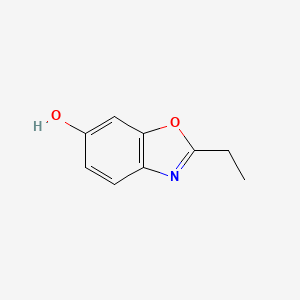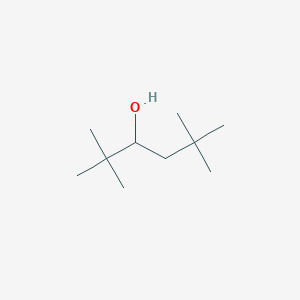
2,2,5,5-Tetramethyl-3-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-3-hexanol is an organic compound with the molecular formula C₁₀H₂₂O and a molecular weight of 158.2811 g/mol . It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes four methyl groups attached to the hexanol backbone.
Métodos De Preparación
The synthesis of 2,2,5,5-Tetramethyl-3-hexanol can be achieved through various methods. One common synthetic route involves the reaction of tert-butylmagnesium chloride with tert-butylacetyl chloride . This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture. The reaction proceeds as follows:
tert-Butylmagnesium chloride+tert-Butylacetyl chloride→this compound
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,2,5,5-Tetramethyl-3-hexanol undergoes various chemical reactions typical of alcohols. These include:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this alcohol into alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-3-hexanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying steric effects in chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is used in the manufacture of various industrial products, including plastics and resins.
Mecanismo De Acción
The mechanism by which 2,2,5,5-Tetramethyl-3-hexanol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. The molecular targets and pathways involved vary widely depending on the context in which the compound is used.
Comparación Con Compuestos Similares
2,2,5,5-Tetramethyl-3-hexanol can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-hexanol: Similar in structure but with different positions of the methyl groups.
3,3,5,5-Tetramethyl-2-hexanol: Another isomer with variations in the position of the hydroxyl group and methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the differences in their molecular structures.
Propiedades
Número CAS |
55073-86-4 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-9(2,3)7-8(11)10(4,5)6/h8,11H,7H2,1-6H3 |
Clave InChI |
CFEYPBVKHMZCFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


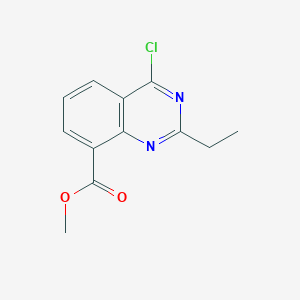
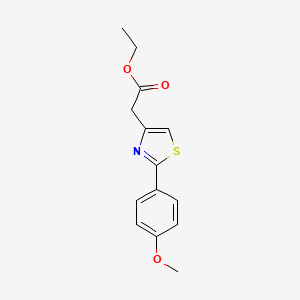
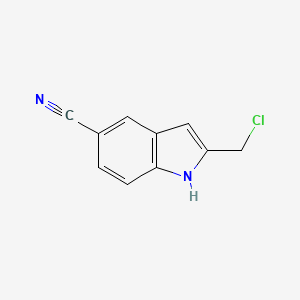
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)


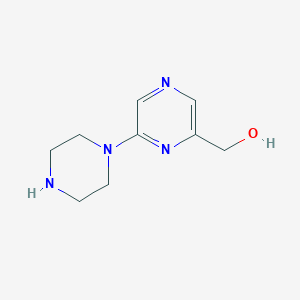
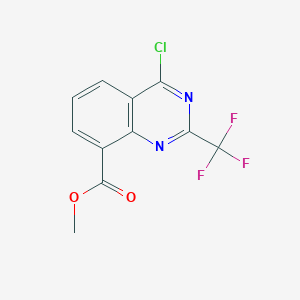
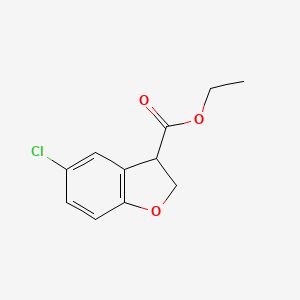
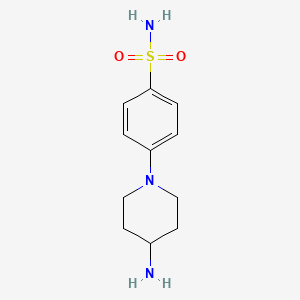
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
